2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a heterocyclic compound that contains both aromatic and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazol-5(4H)-one
- 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-oxazol-5(4H)-one is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.
Properties
CAS No. |
114564-98-6 |
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Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H12ClNO2/c1-10-2-4-11(5-3-10)14-16(19)20-15(18-14)12-6-8-13(17)9-7-12/h2-9,14H,1H3 |
InChI Key |
NXEQKAHYAQDTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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